6,6'-dichloro-4,4'-diphenyl-2'-(piperidin-1-yl)-2,3'-biquinoline
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Overview
Description
6,6'-dichloro-4,4'-diphenyl-2'-(piperidin-1-yl)-2,3'-biquinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6'-dichloro-4,4'-diphenyl-2'-(piperidin-1-yl)-2,3'-biquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating under reflux and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques like recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6,6'-dichloro-4,4'-diphenyl-2'-(piperidin-1-yl)-2,3'-biquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding dihydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines with different functional groups.
Scientific Research Applications
6,6'-dichloro-4,4'-diphenyl-2'-(piperidin-1-yl)-2,3'-biquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria, bacterial infections, and cancer.
Industry: Utilized in the development of dyes, pigments, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,6'-dichloro-4,4'-diphenyl-2'-(piperidin-1-yl)-2,3'-biquinoline involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit the activity of certain enzymes, interfere with DNA replication, and modulate receptor signaling pathways. These interactions lead to its biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-phenylquinolin-2-yl derivatives: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
4-Phenyl-2-piperidin-1-ylquinoline derivatives: These compounds also have a piperidine ring and show similar pharmacological properties.
Uniqueness
6,6'-dichloro-4,4'-diphenyl-2'-(piperidin-1-yl)-2,3'-biquinoline is unique due to its specific substitution pattern and the presence of both quinoline and piperidine moieties
Properties
IUPAC Name |
6-chloro-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-2-piperidin-1-ylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27Cl2N3/c36-25-14-16-30-28(20-25)27(23-10-4-1-5-11-23)22-32(38-30)34-33(24-12-6-2-7-13-24)29-21-26(37)15-17-31(29)39-35(34)40-18-8-3-9-19-40/h1-2,4-7,10-17,20-22H,3,8-9,18-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKLEUSEODKOAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NC5=C(C=C(C=C5)Cl)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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